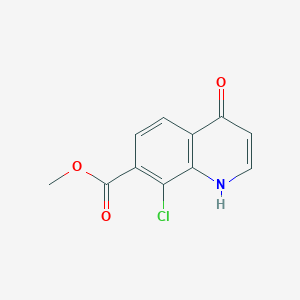

8-クロロ-4-オキソ-1,4-ジヒドロキノリン-7-カルボン酸メチル

説明

Methyl 8-chloro-4-oxo-1,4-dihydroquinoline-7-carboxylate is a synthetic compound belonging to the quinolone family. It has a molecular formula of C11H8ClNO3 and a molecular weight of 237.64 g/mol . This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

科学的研究の応用

Methyl 8-chloro-4-oxo-1,4-dihydroquinoline-7-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

作用機序

Target of Action

The primary targets of Methyl 8-chloro-4-oxo-1,4-dihydroquinoline-7-carboxylate are currently unknown

Pharmacokinetics

The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . The compound is predicted to inhibit CYP1A2, an enzyme involved in drug metabolism .

生化学分析

Biochemical Properties

Methyl 8-chloro-4-oxo-1,4-dihydroquinoline-7-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell. The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity .

Cellular Effects

The effects of Methyl 8-chloro-4-oxo-1,4-dihydroquinoline-7-carboxylate on cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis. Additionally, it affects cellular metabolism by inhibiting key enzymes, thereby altering the metabolic flux within the cell .

Molecular Mechanism

At the molecular level, Methyl 8-chloro-4-oxo-1,4-dihydroquinoline-7-carboxylate exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding often involves interactions with the active sites of enzymes, resulting in changes in their conformation and activity. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Dosage Effects in Animal Models

The effects of Methyl 8-chloro-4-oxo-1,4-dihydroquinoline-7-carboxylate vary with different dosages in animal models. At low doses, this compound may exhibit therapeutic effects, while at higher doses, it can cause toxic or adverse effects. Threshold effects have been observed, where a certain dosage level is required to elicit a biological response. Toxicity studies have shown that high doses of this compound can lead to organ damage and other adverse effects .

Metabolic Pathways

Methyl 8-chloro-4-oxo-1,4-dihydroquinoline-7-carboxylate is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect the metabolic flux and levels of metabolites within the cell. For instance, this compound may inhibit enzymes involved in the synthesis or degradation of key metabolites, thereby altering their concentrations and affecting cellular function .

Transport and Distribution

The transport and distribution of Methyl 8-chloro-4-oxo-1,4-dihydroquinoline-7-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of this compound within different cellular compartments. The distribution of this compound can influence its biological activity and effects on cellular function .

Subcellular Localization

The subcellular localization of Methyl 8-chloro-4-oxo-1,4-dihydroquinoline-7-carboxylate is crucial for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of this compound can affect its interactions with biomolecules and its overall biological activity .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 8-chloro-4-oxo-1,4-dihydroquinoline-7-carboxylate typically involves the reaction of anthranilic acid derivatives with various reagents. One common method includes the cyclization of 2-chloro-3-formylquinoline with methanol under acidic conditions . The reaction is carried out at elevated temperatures to facilitate the formation of the quinoline ring structure.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically conducted in large reactors with precise temperature and pressure control to optimize yield and purity .

化学反応の分析

Types of Reactions

Methyl 8-chloro-4-oxo-1,4-dihydroquinoline-7-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

Reduction: Reduction reactions can convert the compound into its corresponding hydroquinoline derivatives.

Substitution: The chlorine atom in the compound can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophilic substitution reactions typically involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

類似化合物との比較

Similar Compounds

- Methyl 8-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate

- Methyl 8-chloro-4-oxo-1,4-dihydroquinoline-5-carboxylate

- Methyl 8-chloro-4-oxo-1,4-dihydroquinoline-6-carboxylate

Uniqueness

Methyl 8-chloro-4-oxo-1,4-dihydroquinoline-7-carboxylate is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

生物活性

Methyl 8-chloro-4-oxo-1,4-dihydroquinoline-7-carboxylate (CAS No. 948573-54-4) is a synthetic compound belonging to the quinolone family, characterized by its molecular formula and a molecular weight of 237.64 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The precise mechanisms by which Methyl 8-chloro-4-oxo-1,4-dihydroquinoline-7-carboxylate exerts its biological effects are still under investigation. However, preliminary studies suggest that it interacts with various enzymes and proteins, influencing cellular processes such as:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to altered biochemical processes within cells. This inhibition often occurs through binding at the active sites of these enzymes.

- Cellular Effects : It modulates cell signaling pathways and gene expression, affecting cell proliferation and apoptosis. For instance, it may influence the expression of genes related to the cell cycle, thereby altering cellular metabolism .

Antimicrobial Properties

Research indicates that Methyl 8-chloro-4-oxo-1,4-dihydroquinoline-7-carboxylate exhibits antimicrobial activity against various pathogens. It has been tested against bacterial strains and shown promise in inhibiting their growth, suggesting potential applications in treating infections .

Anticancer Activity

Several studies have explored the anticancer properties of this compound. For example, it has been evaluated against different cancer cell lines such as HeLa (cervical cancer), SMMC-7721 (hepatoma), and K562 (leukemia). Notably, some derivatives of this compound demonstrated significant cytotoxicity with IC50 values comparable to established chemotherapeutics like doxorubicin .

| Cell Line | IC50 (μM) | Reference Compound |

|---|---|---|

| HeLa | 0.126 | Doxorubicin |

| SMMC-7721 | 0.071 | Doxorubicin |

| K562 | 0.164 | Doxorubicin |

These findings underscore the potential of Methyl 8-chloro-4-oxo-1,4-dihydroquinoline-7-carboxylate as a lead compound for developing new anticancer agents.

Structure-Activity Relationship (SAR)

The biological activity of Methyl 8-chloro-4-oxo-1,4-dihydroquinoline-7-carboxylate can be influenced by its structural features. Studies on SAR indicate that:

- Electron-donating groups enhance activity against cancer cells.

- Substituents at specific positions on the quinoline ring significantly affect potency .

Pharmacokinetics

Methyl 8-chloro-4-oxo-1,4-dihydroquinoline-7-carboxylate is predicted to have high gastrointestinal absorption and is likely capable of permeating the blood-brain barrier. This characteristic may enhance its therapeutic potential for central nervous system disorders.

Case Studies

Case Study 1: Anticancer Efficacy

In a recent study involving various quinolone derivatives, Methyl 8-chloro-4-oxo-1,4-dihydroquinoline-7-carboxylate was evaluated for its anticancer properties against multiple cancer cell lines. The results indicated that modifications in the molecular structure could lead to enhanced cytotoxicity, emphasizing the importance of SAR in drug design .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial effects of this compound revealed significant inhibition against Gram-positive and Gram-negative bacteria. The results suggest that it could be developed into a novel antibiotic agent with broad-spectrum activity .

特性

IUPAC Name |

methyl 8-chloro-4-oxo-1H-quinoline-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO3/c1-16-11(15)7-3-2-6-8(14)4-5-13-10(6)9(7)12/h2-5H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UERUOGNUVCRUFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=C(C=C1)C(=O)C=CN2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10647425 | |

| Record name | Methyl 8-chloro-4-oxo-1,4-dihydroquinoline-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10647425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

948573-54-4 | |

| Record name | Methyl 8-chloro-4-oxo-1,4-dihydroquinoline-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10647425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。